3-Cyclopropylidenepyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropylidenepyridin-2-one is a heterocyclic compound featuring a pyridine ring fused with a cyclopropylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylidenepyridin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a pyridine derivative, with a cyclopropylidene group. The reaction typically requires the use of strong bases, such as sodium hydride or potassium tert-butoxide, and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropylidenepyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms.
Scientific Research Applications
3-Cyclopropylidenepyridin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropylidenepyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A structurally related compound with a pyrrolidine ring.
Cyclopropylpyridine: Another compound featuring a cyclopropyl group attached to a pyridine ring.
Uniqueness
3-Cyclopropylidenepyridin-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its cyclopropylidene moiety provides additional reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C8H7NO |
---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
3-cyclopropylidenepyridin-2-one |
InChI |
InChI=1S/C8H7NO/c10-8-7(6-3-4-6)2-1-5-9-8/h1-2,5H,3-4H2 |
InChI Key |
ZSOIOVVDIVJRHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1=C2C=CC=NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.